molecular formula C5H14ClN B1612894 N-methyl-sec-butylamine hydrochloride CAS No. 75098-40-7

N-methyl-sec-butylamine hydrochloride

Cat. No.: B1612894
CAS No.: 75098-40-7
M. Wt: 123.62 g/mol
InChI Key: ICBNZSHUWSBMCL-UHFFFAOYSA-N
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Description

N-methyl-sec-butylamine hydrochloride is an organic compound classified as a secondary amine. It is a colorless to pale yellow liquid with a fishy, ammonia-like odor, typical of amines. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-sec-butylamine hydrochloride can be synthesized through the reductive amination of sec-butylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction proceeds as follows:

sec-Butylamine+Formaldehyde+HydrogenN-methyl-sec-butylamine\text{sec-Butylamine} + \text{Formaldehyde} + \text{Hydrogen} \rightarrow \text{N-methyl-sec-butylamine} sec-Butylamine+Formaldehyde+Hydrogen→N-methyl-sec-butylamine

The resulting N-methyl-sec-butylamine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow process, where sec-butylamine and formaldehyde are reacted in the presence of a hydrogenation catalyst. The reaction mixture is then passed through a reactor where hydrogenation occurs, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-methyl-sec-butylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-methyl-sec-butylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-sec-butylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and the context of its use. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with its molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    sec-Butylamine: A primary amine with similar structural features but lacks the N-methyl group.

    tert-Butylamine: Another isomer of butylamine with a different branching structure.

    Isobutylamine: An isomer with a different arrangement of carbon atoms.

Uniqueness

N-methyl-sec-butylamine hydrochloride is unique due to the presence of the N-methyl group, which imparts different chemical and biological properties compared to its isomers. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

N-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBNZSHUWSBMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611858
Record name N-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75098-40-7
Record name N-Methylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (butan-2-yl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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